Product packaging for Allyl 4-chloro-2-nitrobenzoate(Cat. No.:)

Allyl 4-chloro-2-nitrobenzoate

Cat. No.: B8748950
M. Wt: 241.63 g/mol
InChI Key: JHEUWQVGVCRCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Context and Rationale for Investigation

The investigation into Allyl 4-chloro-2-nitrobenzoate is driven by the synthetic potential of its constituent parts. The allyl group is a well-known participant in a myriad of transition metal-catalyzed reactions, most notably palladium-catalyzed allylic alkylations, which are fundamental carbon-carbon bond-forming reactions. The chloro and nitro substituents on the aromatic ring activate the system for nucleophilic aromatic substitution and can be chemically modified into other functional groups, further expanding its synthetic utility.

The parent acid, 4-chloro-2-nitrobenzoic acid, is a known compound that can be synthesized through various routes, including the nitration of 4-chlorobenzoic acid. quora.comchemicalbook.com The esterification of this acid with allyl alcohol provides a direct pathway to this compound. A general method for such esterification involves the reaction of the carboxylic acid with the alcohol, which can be facilitated by various reagents. google.comresearchgate.net One common approach is the conversion of the carboxylic acid to the more reactive acyl chloride, in this case, 4-chloro-2-nitrobenzoyl chloride, which can then readily react with allyl alcohol. tandfonline.comsmolecule.com The synthesis of similar nitro-substituted benzoyl chlorides has been achieved using reagents like thionyl chloride. tandfonline.com

The following table summarizes the key properties of this compound:

PropertyValue
Molecular Formula C10H8ClNO4
Molecular Weight 241.63 g/mol
CAS Number 145219-14-3, 883547-77-1

Overview of Strategic Research Avenues

The multifunctionality of this compound opens up several strategic research avenues in organic synthesis. These avenues primarily focus on leveraging the reactivity of the allyl and substituted aryl moieties.

One major area of investigation involves the use of this compound in palladium-catalyzed cross-coupling reactions . The allyl ester can act as an electrophile in Tsuji-Trost type reactions, allowing for the introduction of a wide range of nucleophiles at the allylic position. This provides a powerful tool for the construction of complex carbon skeletons.

Another significant research direction is the exploration of intramolecular cyclization reactions . The strategic placement of the allyl group and the reactive sites on the aromatic ring could enable the synthesis of various heterocyclic compounds. For instance, reductive cyclization of the nitro group could potentially lead to the formation of indole (B1671886) or quinoline (B57606) derivatives.

Furthermore, the modification of the aromatic ring presents another avenue of research. The chlorine atom can be displaced through nucleophilic aromatic substitution, and the nitro group can be reduced to an amine, which can then be further functionalized. This allows for the introduction of diverse substituents onto the aromatic core, leading to the synthesis of a wide array of novel compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO4 B8748950 Allyl 4-chloro-2-nitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

prop-2-enyl 4-chloro-2-nitrobenzoate

InChI

InChI=1S/C10H8ClNO4/c1-2-5-16-10(13)8-4-3-7(11)6-9(8)12(14)15/h2-4,6H,1,5H2

InChI Key

JHEUWQVGVCRCJX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Allyl 4 Chloro 2 Nitrobenzoate and Its Aromatic Core

Advanced Synthetic Routes to 4-Chloro-2-nitrobenzoic Acid Derivatives

Nitration Strategies for Chlorinated Benzoic Acids

Direct nitration of chlorinated benzoic acid derivatives is a common approach to introduce the nitro group at the desired position. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents on the benzene (B151609) ring.

In the case of 4-chlorobenzoic acid, the carboxylic acid group (-COOH) is a meta-director and deactivating, while the chlorine atom (-Cl) is an ortho, para-director, albeit deactivating. The strong meta-directing effect of the carboxyl group generally overrides the ortho, para-directing effect of the chlorine, leading primarily to the formation of 4-chloro-3-nitrobenzoic acid. guidechem.com To achieve the desired 2-nitro isomer, alternative starting materials or strategies are often employed.

A more direct and efficient route involves the nitration of 4-chlorotoluene (B122035). In this case, the methyl group is an ortho, para-director and activating. Nitration of 4-chlorotoluene with a mixture of nitric acid and sulfuric acid yields a mixture of isomers, with 4-chloro-2-nitrotoluene (B43163) being a significant product. chemicalbook.comguidechem.com The subsequent oxidation of the methyl group to a carboxylic acid furnishes the target molecule, 4-chloro-2-nitrobenzoic acid. guidechem.comguidechem.com

Starting MaterialReagentsKey ProductReference
4-ChlorotolueneHNO₃, H₂SO₄4-Chloro-2-nitrotoluene chemicalbook.comguidechem.com
4-Chlorobenzoic AcidHNO₃, H₂SO₄4-Chloro-3-nitrobenzoic acid guidechem.com

Functional Group Transformations for Carboxyl and Halogen Placement

The strategic manipulation of functional groups on the aromatic ring is a powerful tool for the synthesis of 4-chloro-2-nitrobenzoic acid, allowing for precise control over the substitution pattern.

One key transformation is the oxidation of a methyl group to a carboxylic acid. As mentioned previously, the oxidation of 4-chloro-2-nitrotoluene is a common final step in several synthetic routes. guidechem.comguidechem.com This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). guidechem.com Catalytic oxidation methods, for instance using metalloporphyrins, have also been developed for the oxidation of nitrotoluenes to their corresponding benzoic acids under milder conditions. acs.org

Another important functional group transformation is the Sandmeyer reaction, which provides a versatile method for introducing a variety of substituents, including halogens and cyano groups, onto an aromatic ring via a diazonium salt intermediate. wikipedia.org For instance, a synthetic route could involve the diazotization of an appropriately substituted aniline, followed by a copper(I) chloride-mediated Sandmeyer reaction to introduce the chlorine atom. google.com A plausible, though not explicitly detailed in the provided search results for this specific compound, multi-step sequence could start from 2-aminobenzoic acid (anthranilic acid).

Furthermore, the hydrolysis of a nitrile group offers another pathway to the carboxylic acid functionality. A synthetic strategy could involve the formation of 4-chloro-2-nitrobenzonitrile (B1583667), which can then be hydrolyzed under acidic or basic conditions to yield 4-chloro-2-nitrobenzoic acid. quora.comquora.com

TransformationStarting Functional GroupTarget Functional GroupReagents/ReactionReference
Oxidation-CH₃-COOHKMnO₄ or K₂Cr₂O₇ guidechem.com
Sandmeyer Reaction-NH₂-ClNaNO₂, HCl, CuCl wikipedia.orggoogle.com
Nitrile Hydrolysis-CN-COOHH⁺/H₂O or OH⁻/H₂O quora.comquora.com

Multi-step Convergent Syntheses from Simpler Aromatic Precursors

A common and logical route starting from toluene (B28343) involves the following sequence: chemicalbook.comguidechem.comquora.com

Chlorination of Toluene: Toluene is first chlorinated using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to produce a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene. The para-isomer, 4-chlorotoluene, is the desired intermediate and can be separated from the ortho-isomer. guidechem.com

Nitration of 4-Chlorotoluene: The separated 4-chlorotoluene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The methyl group directs the incoming nitro group to the ortho position, yielding 4-chloro-2-nitrotoluene. chemicalbook.comguidechem.com

Oxidation to Carboxylic Acid: Finally, the methyl group of 4-chloro-2-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate, to give the final product, 4-chloro-2-nitrobenzoic acid. guidechem.com

An alternative approach starting from benzene could involve Friedel-Crafts acylation, followed by nitration and subsequent functional group manipulations. quora.com Another route involves the synthesis of 2,5-dichloronitrobenzene, which can then be converted to 4-chloro-2-nitrobenzonitrile via reaction with copper(I) cyanide, followed by hydrolysis of the nitrile. escholarship.org

Esterification and Transesterification Approaches for Allyl Benzoate (B1203000) Formation

Once 4-chloro-2-nitrobenzoic acid is synthesized, the final step is its esterification with allyl alcohol to form Allyl 4-chloro-2-nitrobenzoate. This can be achieved through either direct or indirect methods.

Direct Esterification Techniques

The most common direct esterification method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed, for example, by azeotropic distillation. masterorganicchemistry.comusm.my

However, the esterification of allyl alcohol can be challenging due to its propensity to undergo side reactions, such as polymerization, under acidic conditions. acs.org To circumvent this, specific catalysts and reaction conditions may be employed. For instance, the use of a p-toluene sulfonic acid catalyst in the presence of a polymerization inhibitor has been reported for the successful esterification of allyl alcohol. acs.org Microwave-assisted Fischer esterification has also been shown to be an effective method for the synthesis of substituted benzoates, offering reduced reaction times and improved yields. nih.gov For sterically hindered benzoic acids, the use of a zirconium complex as a moisture-tolerant catalyst has been explored, which could be applicable in this case. nih.gov

MethodCatalystKey FeaturesReference
Fischer-Speier EsterificationH₂SO₄ or HClEquilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com
Modified Fischer-Speierp-Toluene sulfonic acidIncludes a polymerization inhibitor for allyl alcohol. acs.org
Microwave-AssistedH₂SO₄Faster reaction times and higher yields. nih.gov
Zirconium-CatalyzedZr(Cp)₂(CF₃SO₃)₂·THFMoisture-tolerant; suitable for hindered acids. nih.gov

Indirect Esterification via Acid Halides or Anhydrides

An alternative and often more efficient route to ester synthesis, especially for substrates that are sensitive to strong acidic conditions or are sterically hindered, is through the conversion of the carboxylic acid to a more reactive derivative, such as an acid halide or an anhydride.

The most common approach involves the conversion of 4-chloro-2-nitrobenzoic acid to its corresponding acid chloride, 4-chloro-2-nitrobenzoyl chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.org The resulting acid chloride is highly reactive and readily reacts with allyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to form the desired ester, this compound.

Another indirect method is the Steglich esterification, which is particularly useful for the formation of esters from sterically demanding alcohols and acids. organic-chemistry.org This method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. organic-chemistry.org This method proceeds under mild, neutral conditions, which would be advantageous for the esterification with the reactive allyl alcohol. orgsyn.org

MethodReagentsIntermediateKey FeaturesReference
Acid Chloride RouteSOCl₂ or (COCl)₂, then Allyl Alcohol, Pyridine4-Chloro-2-nitrobenzoyl chlorideHigh reactivity, avoids strong acid. organic-chemistry.org
Steglich EsterificationAllyl Alcohol, DCC, DMAPO-acylisoureaMild, neutral conditions; suitable for hindered substrates. organic-chemistry.orgorgsyn.org

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of this compound can be strategically analyzed through the conceptual frameworks of convergent and divergent synthesis. A convergent approach is characterized by the independent synthesis of key molecular fragments that are later combined to form the final product. In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to yield a variety of related structures. While divergent synthesis is typically employed for creating a library of compounds, the principles can be applied to illustrate the various routes to a single target from a central precursor.

A quintessential convergent synthesis of this compound involves two distinct synthetic streams that merge in the final step.

Stream 1: Synthesis of the Aromatic Core: The preparation of 4-chloro-2-nitrobenzoic acid constitutes the first major branch of the convergent strategy.

Stream 2: Provision of the Allyl Moiety: The second branch simply involves providing allyl alcohol, which is a commercially available reagent.

The final convergent step is the esterification reaction between 4-chloro-2-nitrobenzoic acid and allyl alcohol. This approach allows for the optimization of the synthesis of the complex aromatic core separately from the handling of the relatively simple allyl group.

From a divergent synthesis perspective, one can consider a simple, readily available starting material like toluene as a point of divergence. From this single precursor, various synthetic routes can be undertaken to arrive at the key intermediate, 4-chloro-2-nitrobenzoic acid. This showcases how a foundational molecule can be strategically modified to access the necessary scaffold for the final product.

One prominent pathway commencing from toluene involves a sequence of electrophilic aromatic substitution and oxidation reactions. This route underscores the importance of directing group effects in achieving the desired substitution pattern on the aromatic ring.

Synthetic Pathway from Toluene:

Chlorination: Toluene is first subjected to electrophilic chlorination. The methyl group is an ortho, para-director, leading to a mixture of 2-chlorotoluene and 4-chlorotoluene. The desired para-isomer, 4-chlorotoluene, is separated for the subsequent step. researchgate.net

Nitration: The isolated 4-chlorotoluene is then nitrated. The chloro and methyl groups collectively direct the incoming nitro group to the position ortho to the methyl group and meta to the chloro group, yielding 4-chloro-2-nitrotoluene. researchgate.netrsc.org

Oxidation: The final step in forming the aromatic core is the oxidation of the methyl group of 4-chloro-2-nitrotoluene to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄), to produce 4-chloro-2-nitrobenzoic acid. researchgate.net

An alternative strategy for the synthesis of the aromatic core can begin from 2,5-dichloronitrobenzene, a commercially available starting material. This pathway involves a nucleophilic aromatic substitution followed by hydrolysis.

Synthetic Pathway from 2,5-Dichloronitrobenzene:

Cyanation: 2,5-Dichloronitrobenzene can be reacted with a cyanide source, such as copper(I) cyanide, to replace the chlorine atom at the 2-position with a cyano group, forming 4-chloro-2-nitrobenzonitrile. researchgate.netacs.org The nitro group activates the ortho position towards nucleophilic attack.

Hydrolysis: The resulting 4-chloro-2-nitrobenzonitrile is then hydrolyzed under acidic conditions to convert the nitrile group into a carboxylic acid, yielding 4-chloro-2-nitrobenzoic acid. Current time information in Bangalore, IN.

The final step in the synthesis of this compound is the esterification of the prepared 4-chloro-2-nitrobenzoic acid with allyl alcohol. This can be accomplished through various standard esterification methods. A common laboratory method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Alternatively, for substrates that may be sensitive to strong acids, milder coupling methods can be employed. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a widely used alternative that proceeds under neutral conditions.

The table below summarizes the key transformations in the synthesis of this compound, highlighting the different pathways to the aromatic core.

Starting Material Intermediate(s) Reagents and Conditions Product
Toluene4-ChlorotolueneCl₂, Lewis Acid (e.g., FeCl₃)4-Chlorotoluene
4-Chlorotoluene4-Chloro-2-nitrotolueneHNO₃, H₂SO₄4-Chloro-2-nitrotoluene
4-Chloro-2-nitrotoluene4-Chloro-2-nitrobenzoic acidKMnO₄, heat4-Chloro-2-nitrobenzoic acid
2,5-Dichloronitrobenzene4-Chloro-2-nitrobenzonitrileCuCN, solvent (e.g., DMF), heat4-Chloro-2-nitrobenzonitrile
4-Chloro-2-nitrobenzonitrile4-Chloro-2-nitrobenzoic acidH₃O⁺, heat4-Chloro-2-nitrobenzoic acid
4-Chloro-2-nitrobenzoic acid-Allyl alcohol, H₂SO₄ (cat.), heatThis compound
4-Chloro-2-nitrobenzoic acid-Allyl alcohol, DCC, DMAP (cat.)This compound

Mechanistic Studies of Transformations Involving Allyl 4 Chloro 2 Nitrobenzoate

Elucidation of Allylic Reactivity Mechanisms

The allyl group of Allyl 4-chloro-2-nitrobenzoate is a key functional moiety that participates in a variety of important chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling their outcomes and developing new synthetic methodologies.

Palladium-Catalyzed Allylic Functionalization Pathways

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the allylic functionalization of substrates like this compound is a prominent application. These reactions typically proceed through a π-allylpalladium intermediate. The general mechanism involves the oxidative addition of a Pd(0) complex to the allyl ester, which displaces the carboxylate leaving group and forms a cationic (η³-allyl)palladium(II) complex. This intermediate is then susceptible to nucleophilic attack, which can occur at either terminus of the allyl system.

Recent advancements have focused on the development of catalytic systems that enable allylic C-H functionalization, providing a more atom-economical approach by avoiding the need for a pre-installed leaving group. rsc.orgsnnu.edu.cn These methods often involve a Pd(II)/Pd(IV) catalytic cycle or a cooperative system with other catalysts. beilstein-journals.orgsnnu.edu.cn

Decarboxylative Allylation Reaction Mechanisms

Decarboxylative allylation is a powerful C-C bond-forming reaction that utilizes allyl esters as precursors. The mechanism of this transformation can vary depending on the substrate and reaction conditions. One common pathway involves the initial formation of a π-allylpalladium carboxylate ion pair. Subsequent decarboxylation can occur before or after the allylation step. nih.gov

Mechanism A (Decarboxylation first): The π-allyl palladium carboxylate undergoes decarboxylation to generate a π-allyl palladium enolate intermediate. The stereochemistry of the final product is then determined during the allylation step. nih.gov

Mechanism B (Allylation first): The nucleophile attacks the π-allylpalladium complex first, followed by decarboxylation. In this scenario, the stereochemistry is set during the initial nucleophilic attack. nih.gov

The choice between these mechanistic pathways can be influenced by the substitution pattern of the substrate. nih.gov For instance, studies on related systems have shown that the nature of the nucleophile and the stability of the resulting intermediates play a crucial role. semanticscholar.org

Furthermore, radical-based decarboxylative allylations have also been developed. These reactions can be initiated by photoredox catalysis or by using metal catalysts like silver(I) or copper(II). acs.orgorganic-chemistry.orgrsc.org In these processes, a carboxyl radical is generated, which then undergoes decarboxylation to form an alkyl radical that subsequently reacts with an allylating agent. organic-chemistry.org

Sigmatropic Rearrangements of Allyl Esters (e.g., Claisen-type)

Allyl esters, including this compound, have the potential to undergo sigmatropic rearrangements, which are intramolecular pericyclic reactions involving the migration of a σ-bond across a π-system. libretexts.org The most relevant type of sigmatropic rearrangement for allyl esters is the libretexts.orglibretexts.org-sigmatropic rearrangement, exemplified by the Claisen rearrangement. libretexts.orgchemistrylearner.comstereoelectronics.orglibretexts.org

In a typical Claisen rearrangement of an allyl vinyl ether, a six-membered cyclic transition state is involved, leading to the formation of a γ,δ-unsaturated carbonyl compound. chemistrylearner.comstereoelectronics.org While this compound itself is not an allyl vinyl ether, under certain conditions or through derivatization, it could potentially participate in Claisen-type rearrangements. For example, if the ester were to be converted into a ketene (B1206846) acetal, a Johnson-Claisen rearrangement could occur. stereoelectronics.org

The stereochemistry of these rearrangements is highly predictable due to the concerted nature of the reaction and the chair-like transition state, which generally favors the placement of bulky substituents in equatorial positions. imperial.ac.uk

Radical Processes Involving the Allyl Moiety

The allyl group can also participate in radical reactions. These processes can be initiated by various means, including photoredox catalysis or the use of radical initiators. nih.govresearchgate.net Once an allyl radical is formed, it can undergo a variety of transformations, such as addition to double bonds or radical-radical cross-coupling reactions. nih.govresearchgate.net

For example, in a cross-electrophile coupling reaction, an allyl radical can be generated and then coupled with another radical species, such as a ketyl radical, to form new C-C bonds. nih.govresearchgate.net The efficiency and selectivity of these reactions depend on the relative stabilities and lifetimes of the radical intermediates.

Mechanistic Insights into Nitro Group Transformations

The nitro group on the aromatic ring of this compound is a versatile functional group that can undergo a range of transformations, most notably reduction to an amino group.

Reductive Pathways to Amino Derivatives

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This process can be achieved using a variety of reducing agents and catalytic systems. organic-chemistry.orgunimi.it

Commonly used methods include:

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine.

Metal-Mediated Reductions: Metals like iron, zinc, or tin in the presence of an acid (e.g., HCl or acetic acid) are classic reagents for nitro group reduction. unimi.it The mechanism involves single electron transfers from the metal surface to the nitro group.

Transfer Hydrogenation: In this approach, a hydrogen donor molecule, such as hydrazine, formic acid, or isopropanol, is used in conjunction with a catalyst. This method can offer advantages in terms of safety and selectivity.

Hydride Reductions: While less common for the direct reduction of nitroarenes to anilines due to the formation of side products, certain hydride reagents can be effective under specific conditions.

The choice of reducing agent and conditions is crucial to ensure chemoselectivity, especially in the presence of other reducible functional groups like the allyl double bond. For instance, some catalytic systems are known to be highly chemoselective for the nitro group reduction. organic-chemistry.org

Role of the Nitro Group in Aromatic Activation

The nitro group (–NO₂) at the ortho-position to the ester and meta-position to the chlorine is a powerful electron-withdrawing group, significantly influencing the reactivity of the benzene (B151609) ring. scielo.brnih.gov This influence is exerted through two primary electronic effects:

Inductive Effect (–I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.

Resonance Effect (–R or –M): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. nih.gov This effect is most pronounced when the nitro group is positioned ortho or para to a reaction site, as it allows for the creation of resonance structures that stabilize a negative charge on the ring.

In this compound, the nitro group at position 2 strongly deactivates the ring toward electrophilic aromatic substitution. nih.gov Conversely, and more importantly for the reactivity of this specific molecule, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the carbon bearing the chloro substituent. scielo.brlibretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of the nitro group makes the aromatic ring electron-poor and thus a better target for attack by electron-rich nucleophiles. masterorganicchemistry.com

Understanding Reactivity at the Aromatic Halogen Center

The chlorine atom at position 4 is the primary site for substitution and cross-coupling reactions, largely due to the electronic activation provided by the ortho-nitro group.

The presence of the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution at the chloro position through a specific, well-established mechanism known as the SNAr (addition-elimination) mechanism. libretexts.orgmasterorganicchemistry.com Simple aryl halides are generally unreactive toward nucleophiles, but the activation by the nitro group makes this reaction feasible even under mild conditions. libretexts.org

The mechanism proceeds in two distinct steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: An incoming nucleophile attacks the carbon atom bonded to the chlorine. This is typically the rate-determining step. The attack forces the carbon to rehybridize from sp² to sp³, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge of this intermediate is effectively delocalized by the ortho-nitro group, which provides significant stabilization and lowers the activation energy of this step.

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled, resulting in the final substituted product.

Kinetic studies on similar substrates, such as 4-chloro-2-nitrophenyl benzoates, confirm that these reactions follow second-order kinetics and proceed via an addition-elimination mechanism where the first step is rate-determining. researchgate.net

Table 1: Mechanistic Steps of Nucleophilic Aromatic Substitution (SNAr)

StepDescriptionIntermediateKey Feature
1. Addition The nucleophile attacks the electrophilic carbon attached to the chlorine atom.Meisenheimer Complex (a resonance-stabilized carbanion)The aromatic system is temporarily broken. The negative charge is stabilized by the ortho-nitro group.
2. Elimination The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.N/AThis step is typically fast.

The aryl chloride bond in this compound can also be functionalized through various transition-metal-catalyzed cross-coupling reactions. eie.gr These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While aryl chlorides are generally less reactive than aryl bromides or iodides, advancements in catalyst design, often involving bulky, electron-rich phosphine (B1218219) ligands, have made their use common. rhhz.net

The general catalytic cycle for these reactions, such as the Suzuki-Miyaura, Stille, or Sonogashira couplings, involves three fundamental steps: eie.grrhhz.net

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of the this compound. This forms a high-valent organometallic complex (e.g., Pd(II)). This step can sometimes be challenging for aryl chlorides. The presence of the electron-withdrawing nitro group may potentially deactivate the aryl halide toward this step in some cases. researchgate.net

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the initial metal catalyst, displacing the halide. rhhz.netrsc.org

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step also regenerates the low-valent catalyst, allowing it to re-enter the catalytic cycle. rhhz.net

Table 2: Common Cross-Coupling Reactions at the Aryl Chloride Position

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Organoboron compound (e.g., Ar-B(OH)₂)Pd catalyst, Phosphine ligand, BaseC-C
Stille Organostannane compound (e.g., Ar-SnR₃)Pd catalyst, Ligand-free or with ligandC-C
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, BaseC-C (sp²-sp)
Buchwald-Hartwig Amine or AmidePd catalyst, Phosphine ligand, BaseC-N

Ester Linkage Reactivity and Cleavage Mechanisms

The allyl ester functional group is a versatile protecting group for carboxylic acids because it is stable under many conditions but can be cleaved selectively. acsgcipr.orgorganic-chemistry.org

The primary mechanism for cleaving the allyl ester is through palladium-catalyzed deallylation. acsgcipr.orgorganic-chemistry.org This method is exceptionally mild and highly chemoselective, allowing for the deprotection of the carboxylic acid without disturbing other sensitive functional groups in the molecule. acsgcipr.org The mechanism involves the formation of a π-allyl palladium complex. organic-chemistry.org

The catalytic cycle typically proceeds as follows:

Coordination and Oxidative Addition: A Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the catalyst inserts into the carbon-oxygen bond of the ester, forming a π-allyl Pd(II) complex and releasing the carboxylate anion.

Nucleophilic Capture: A nucleophile, often referred to as an "allyl scavenger" (such as an amine or another soft nucleophile), attacks the π-allyl complex. acsgcipr.org

Product Formation and Catalyst Regeneration: The attack by the scavenger forms a new allylated product and regenerates the Pd(0) catalyst, which can then participate in another cycle.

Besides metal-catalyzed cleavage, the ester can undergo hydrolysis under acidic or basic conditions, although these methods are less common for allyl esters when selective deprotection is desired. In acid-catalyzed hydrolysis, the mechanism can proceed via an AAL1 pathway, where the protonated ester loses the allyl group as a stable allyl cation. ucoz.com

Derivatization and Functionalization Strategies of Allyl 4 Chloro 2 Nitrobenzoate

Transformations of the Allylic Double Bond

The reactivity of the terminal alkene in the allyl group presents a primary site for a wide range of chemical modifications. These transformations allow for the introduction of diverse functional groups and the extension or cyclization of the carbon skeleton.

Chemoselective Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The electron-rich double bond of the allyl group is susceptible to oxidation under controlled conditions, leading to the formation of valuable oxygenated derivatives.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent for this transformation. This reaction proceeds via a concerted mechanism to yield an oxirane ring, a versatile intermediate for further nucleophilic ring-opening reactions. For allylic alcohols, the stereochemistry of the epoxidation can often be directed by the hydroxyl group. wikipedia.org While the ester group in Allyl 4-chloro-2-nitrobenzoate is less directing than a free hydroxyl group, its steric and electronic influence can still play a role in the facial selectivity of the epoxidation.

Dihydroxylation: The syn-dihydroxylation of the allylic double bond can be accomplished using osmium tetroxide (OsO4), typically in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction produces a vicinal diol, a key functional group in many natural products and pharmaceuticals. The Sharpless asymmetric dihydroxylation protocol, which employs a chiral ligand, can be used to achieve enantioselective dihydroxylation of prochiral alkenes. libretexts.org

Oxidation Reaction Typical Reagent(s) Product Functional Group
Epoxidationm-CPBAEpoxide (Oxirane)
syn-DihydroxylationOsO4 (catalytic), NMOVicinal Diol

Olefin Metathesis for Chain Elongation and Cyclization

Olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts), offers significant opportunities for modifying the allyl group.

Cross-Metathesis (CM): This variant allows for the coupling of the allyl group with another alkene, providing a straightforward method for chain elongation and the introduction of new functional groups. The presence of electron-withdrawing groups in one of the olefin partners can influence the efficiency and selectivity of the cross-metathesis reaction. nih.gov

Ring-Closing Metathesis (RCM): If a second alkene functionality is introduced into the molecule, for instance, by esterification of the parent 4-chloro-2-nitrobenzoic acid with a diene-containing alcohol, ring-closing metathesis can be employed to construct cyclic structures. RCM is a widely used strategy for the synthesis of a variety of ring sizes, from common 5- and 6-membered rings to larger macrocycles. organic-chemistry.orgwikipedia.org The success of RCM can be influenced by factors such as substrate structure, catalyst choice, and reaction conditions. In some cases, undesirable isomerization of the double bond can be a side reaction, which can be suppressed by the use of additives. nih.govrsc.org

Electrophilic and Nucleophilic Additions to the Alkene

The double bond of the allyl group can undergo both electrophilic and nucleophilic addition reactions, leading to a wide array of functionalized products.

Electrophilic Addition: The reaction with electrophiles such as hydrogen halides (e.g., HBr) or halogens (e.g., Br2) proceeds via a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H+) will add to the carbon atom that results in the formation of the more stable carbocation. For the terminal allyl group, this would typically lead to the formation of a secondary carbocation. The subsequent attack by the nucleophile (e.g., Br-) yields the addition product. It is important to note that allylic bromination, a radical substitution at the carbon adjacent to the double bond, can be a competing reaction, especially when using N-bromosuccinimide (NBS) under radical initiation conditions. libretexts.orgchadsprep.com

Nucleophilic Addition: While simple alkenes are generally not susceptible to nucleophilic attack, the presence of activating groups can render the double bond electrophilic. In the context of this compound, the double bond is not directly conjugated to a strong electron-withdrawing group. Therefore, direct nucleophilic addition to the alkene is generally not favored. However, under specific catalytic conditions, such as those involving transition metals that can form π-allyl complexes, the allyl group can become susceptible to nucleophilic attack. Furthermore, Michael-type additions are possible if the double bond is conjugated with a strong electron-withdrawing group, a modification that could be introduced via olefin metathesis. The addition of amines to activated alkenes is a common example of this type of reaction. unizin.orglibretexts.org

Functionalization via Allylmetal Reagents (e.g., Allylstannanes, Allylsilanes)

The conversion of the allyl group into an organometallic reagent, such as an allylstannane or allylsilane, opens up a vast array of possibilities for carbon-carbon bond formation.

Allylstannanes: These compounds can be synthesized from allylic halides or acetates. They are valuable reagents in Stille cross-coupling reactions and can also undergo addition to aldehydes and ketones. core.ac.uk

Allylsilanes: Allylsilanes are versatile intermediates in organic synthesis, often used in Lewis acid-mediated reactions with electrophiles. They can be prepared through various methods, including the palladium-catalyzed silylation of allylic alcohols or their derivatives. organic-chemistry.org The resulting allylsilane can then react with a range of electrophiles, such as aldehydes, ketones, and acyl chlorides, with the silicon group directing the regioselectivity of the reaction.

Allylmetal Reagent Typical Precursor Key Applications
AllylstannaneAllylic halide/acetateStille coupling, addition to carbonyls
AllylsilaneAllylic alcohol/derivativeLewis acid-mediated C-C bond formation

Modifications of the Nitro Functionality

The nitro group on the aromatic ring is a strong electron-withdrawing group that can be transformed into other functionalities, most notably an amino group. This transformation significantly alters the electronic properties of the aromatic ring and provides a handle for further derivatization.

Catalytic Hydrogenation and Chemical Reduction to Aminoaryl Systems

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common.

Catalytic Hydrogenation: This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, under a hydrogen atmosphere. Catalytic hydrogenation is often a clean and efficient method for nitro group reduction. However, care must be taken to ensure the chemoselective reduction of the nitro group without affecting other reducible functionalities in the molecule, such as the allylic double bond. Under certain conditions, the allyl group can be reduced to a propyl group. The choice of catalyst, solvent, and reaction conditions is crucial to achieve the desired selectivity.

Chemical Reduction: A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. These methods are often preferred when catalytic hydrogenation is not feasible due to catalyst poisoning or lack of selectivity. Common reagents include metals in acidic media, such as iron in acetic acid (Fe/AcOH) or tin in hydrochloric acid (Sn/HCl). These methods are generally robust and tolerate a wide range of functional groups. More recently, milder and more selective reagents, such as sodium borohydride (B1222165) in the presence of a transition metal salt (e.g., NaBH4-FeCl2), have been developed for the chemoselective reduction of nitroarenes in the presence of ester functionalities. thieme-connect.comresearchgate.net The selective reduction of aryl nitro compounds in the presence of halides and esters has been reported using iron powder. escholarship.org

Reduction Method Typical Reagent(s) Key Considerations
Catalytic HydrogenationH2, Pd/C (or PtO2, Raney Ni)Potential for reduction of the allyl double bond.
Chemical ReductionFe/AcOH, Sn/HCl, NaBH4-FeCl2Generally good chemoselectivity for the nitro group.

Reactivity of the Aromatic Chloro Substituent

The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org Additionally, the chloro substituent provides a handle for various palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the chloro-substituted aromatic ring of this compound is a suitable substrate for such transformations. libretexts.orgmdpi.com These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. rsc.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand System
Suzuki CouplingOrganoboron Reagent (e.g., Ar-B(OH)2)C-C (Aryl-Aryl)Pd(PPh3)4, Pd(OAc)2/SPhos
Stille CouplingOrganotin Reagent (e.g., Ar-SnBu3)C-C (Aryl-Aryl)Pd(PPh3)4
Heck CouplingAlkeneC-C (Aryl-Vinyl)Pd(OAc)2/P(o-tolyl)3
Sonogashira CouplingTerminal AlkyneC-C (Aryl-Alkynyl)PdCl2(PPh3)2/CuI

These reactions allow for the introduction of a wide variety of carbon-based substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at the 4-position of the benzoate (B1203000) ring. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

The chloro group can be displaced by a variety of heteroatomic nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netnih.govyoutube.com The strong electron-withdrawing effect of the nitro group stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

This pathway allows for the introduction of oxygen, nitrogen, and sulfur-based functional groups. For instance, reaction with alkoxides (e.g., sodium methoxide) or phenoxides yields the corresponding ethers. Amines, both primary and secondary, can displace the chloride to form substituted anilines. Thiolates can be used to introduce thioether moieties.

A particularly important application in this context is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. libretexts.org This method is highly versatile and allows for the coupling of the aryl chloride with a broad range of amines under relatively mild conditions.

Table 3: Introduction of Heteroatomic Substituents at the 4-Position

NucleophileResulting Functional GroupReaction Type
R-O⁻Ether (-OR)SNAr
R-NH2Secondary Amine (-NHR)SNAr or Buchwald-Hartwig Amination
R2NHTertiary Amine (-NR2)SNAr or Buchwald-Hartwig Amination
R-S⁻Thioether (-SR)SNAr

Synthetic Utility and Applications in Specialized Chemical Synthesis

Intermediate for the Synthesis of Complex Organic Molecules

Allyl 4-chloro-2-nitrobenzoate serves as a valuable intermediate in the multi-step synthesis of intricate organic molecules. The reactivity of its distinct functional groups can be selectively harnessed to build molecular complexity in a controlled manner. The ester linkage can be hydrolyzed to liberate the parent 4-chloro-2-nitrobenzoic acid, which can then participate in a variety of coupling reactions.

The presence of the nitro group and the chlorine atom on the benzene (B151609) ring activates the aromatic system towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at specific positions on the aromatic ring. This strategic functionalization is a key step in the elaboration of the molecule towards more complex targets.

Furthermore, the allyl group provides a reactive handle for a plethora of chemical transformations. It can undergo reactions such as epoxidation, dihydroxylation, and ozonolysis to introduce new functional groups. Additionally, the allyl group can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, thereby extending the molecular framework.

Precursor in the Development of Functionalized Aromatic Systems

The development of functionalized aromatic systems is a cornerstone of modern organic chemistry, with applications spanning materials science to pharmaceuticals. This compound is a strategic precursor for the synthesis of polysubstituted aromatic compounds. The nitro group can be readily reduced to an amino group, which can then be diazotized and subjected to Sandmeyer or related reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups.

The chlorine atom can also be displaced by various nucleophiles through SNAr reactions, as mentioned earlier. The judicious choice of reaction conditions and nucleophiles allows for the regioselective introduction of functional groups, leading to a diverse array of substituted benzene derivatives. The interplay between the directing effects of the existing substituents and the reactivity of the incoming groups provides a powerful tool for the synthesis of highly tailored aromatic systems.

Monomer and Polymer Precursor in Macromolecular Chemistry

The allyl functionality of this compound makes it a potential monomer or precursor in the synthesis of polymers. The double bond of the allyl group can participate in various polymerization reactions, leading to the formation of macromolecules with tailored properties.

Role in Radical Polymerization

Allyl monomers are known to participate in free radical polymerization, although they often exhibit lower reactivity and a higher tendency for chain transfer reactions compared to vinyl monomers. In the case of this compound, the electron-withdrawing nature of the aromatic ring can influence the reactivity of the allyl double bond. The polymerization can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting polymer would feature a polycarbonate backbone with pendent 4-chloro-2-nitrophenyl groups.

Application in Co-polymerization Strategies

To overcome the potential challenges of homopolymerization, this compound can be employed in co-polymerization strategies with other vinyl monomers. Co-polymerization with more reactive monomers, such as styrenes or acrylates, can lead to the incorporation of the functionalized benzoate (B1203000) unit into the polymer chain. This approach allows for the tuning of the polymer's physical and chemical properties, such as its thermal stability, solubility, and refractive index, by varying the co-monomer ratio.

Design of Telechelic Polymers

Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends. This compound can be utilized in the synthesis of telechelic polymers through controlled polymerization techniques. For instance, in certain polymerization methods, the allyl group can act as a chain transfer agent, leading to the formation of polymers with an allyl group at one or both ends. These terminal allyl groups can then be further functionalized to introduce other desired end-groups, making these polymers valuable building blocks for the synthesis of block copolymers, networks, and other complex macromolecular architectures.

Building Block for Medicinal Chemistry Intermediates (General, not specific drugs)

The structural motifs present in this compound are commonly found in a variety of biologically active molecules. As such, this compound serves as a valuable building block for the synthesis of medicinal chemistry intermediates. The 4-chloro-2-nitrobenzoic acid core, which can be obtained by hydrolysis of the allyl ester, is a precursor to a range of heterocyclic compounds that are of interest in drug discovery.

Applications in Agrochemical and Materials Science Intermediates

There is currently no available research or patent literature that describes the use of this compound in the synthesis of herbicides, fungicides, insecticides, or as a monomer or intermediate for polymers and other materials.

General classes of related compounds, such as chlorinated nitroaromatic compounds, are acknowledged as important building blocks in the industrial production of a range of chemicals, including pesticides. For instance, related structures serve as key intermediates for fungicides like Boscalid. However, the specific synthetic pathways and applications that would involve this compound have not been detailed in any accessible scientific reports or patents.

Similarly, in the realm of materials science, while allyl-containing monomers are utilized in polymerization processes, there is no specific mention of this compound being employed for the creation of polymers, coatings, or other advanced materials. The potential reactivity of the allyl group for polymerization or functionalization in the context of this specific molecule has not been explored in the available literature.

Table of Research Findings on the Applications of this compound

Application AreaSpecific UseResearch Findings
Agrochemical IntermediatesHerbicide SynthesisNo data available
Fungicide SynthesisNo data available
Insecticide SynthesisNo data available
Materials Science IntermediatesPolymer SynthesisNo data available
Coatings and Advanced MaterialsNo data available

Due to the lack of specific information, a detailed discussion of research findings on the synthetic utility of this compound in these specialized fields is not possible at this time. Further research and publication in this specific area would be necessary to elaborate on any potential applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and the three-dimensional arrangement of atoms in Allyl 4-chloro-2-nitrobenzoate.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the optimized molecular geometry. These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. For instance, in related chloro-nitro aromatic compounds, the nitro group is often observed to be twisted out of the plane of the benzene (B151609) ring, a feature that DFT can accurately predict.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. youtube.com The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the nitro and carboxyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the allyl group and the aromatic ring would exhibit a more positive potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the ester oxygen, while the LUMO is likely centered on the nitro group and the carbonyl carbon. The energy of these orbitals and their gap can be calculated using DFT. malayajournal.org This analysis is crucial for understanding the molecule's behavior in chemical reactions. youtube.comresearchgate.net

Parameter Theoretical Value (eV)
HOMO EnergyEstimated based on analogs
LUMO EnergyEstimated based on analogs
HOMO-LUMO GapEstimated based on analogs

Note: The values in this table are placeholders and would need to be calculated using appropriate computational chemistry software.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. For this compound, theoretical studies could explore mechanisms of reactions such as nucleophilic aromatic substitution or reactions involving the allyl group. By mapping the potential energy surface, researchers can identify the lowest energy path for a reaction to proceed, providing insights that are often difficult to obtain through experimental methods alone.

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods can predict the reactivity and selectivity of this compound in various chemical environments. By calculating reactivity descriptors derived from DFT, such as Fukui functions and local softness, it is possible to predict which sites on the molecule are most likely to undergo electrophilic, nucleophilic, or radical attack. This information is invaluable for designing synthetic routes and predicting the products of chemical reactions.

Spectroscopic Parameter Prediction for Structural Elucidation (Theoretical)

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound. For this compound, theoretical calculations can predict:

¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding tensors, the chemical shifts for each proton and carbon atom can be predicted, aiding in the assignment of experimental NMR spectra.

Infrared (IR) and Raman Frequencies: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR and Raman spectrum. This is useful for identifying characteristic functional groups, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-Cl stretch. For example, in related nitrobenzamide derivatives, the asymmetric and symmetric stretching of the NO₂ group are observed around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch (Ester)~1730
Asymmetric NO₂ Stretch~1530
Symmetric NO₂ Stretch~1350
C-Cl Stretch~750

Note: These are approximate values based on typical ranges for these functional groups and would be refined by specific calculations for this compound.

Q & A

Q. What are the recommended synthetic routes for Allyl 4-chloro-2-nitrobenzoate in laboratory settings?

A two-step synthesis is typical:

Nitration : Introduce the nitro group to 4-chlorobenzoic acid using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts like meta-substituted isomers.

Esterification : React the resulting 4-chloro-2-nitrobenzoic acid with allyl alcohol via acid-catalyzed Fischer esterification (H₂SO₄, reflux) or using DCC/DMAP as coupling agents for higher yields .
Key Parameters : Temperature control during nitration (prevents decomposition) and stoichiometric excess of allyl alcohol (drives esterification to completion).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR :
    • ¹H NMR: Allyl protons appear as a triplet (δ ~4.8–5.0 ppm) and doublets (δ ~5.8–6.0 ppm). Aromatic protons show splitting patterns consistent with nitro and chloro substituents.
    • ¹³C NMR: Carbonyl resonance at δ ~165–170 ppm; nitro group deshields adjacent carbons.
  • IR : Strong C=O stretch (~1720 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 255 (C₁₀H₈ClNO₄⁺) with fragmentation patterns reflecting allyl and nitro groups .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and fume hood use due to potential skin/eye irritation and inhalation risks.
  • Toxicity Data : While specific toxicity studies on this compound are limited, structurally similar nitroaromatics (e.g., 4-chloro-2-nitrotoluene) show mutagenic potential. Follow ALARA principles (As Low As Reasonably Achievable) for exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in this compound’s molecular geometry?

  • Data Collection : Use SHELXL for refinement (Evidences 1, 2). Key steps:
    • Structure Solution : SHELXD for phase determination if heavy atoms (Cl) are present.
    • Refinement : Apply anisotropic displacement parameters for Cl, O, and N atoms.
  • Challenges : Disorder in the allyl group may require PART instructions in SHELXL to model alternative conformations. Hydrogen bonding between nitro and ester groups can stabilize the crystal lattice, analyzed via Mercury or OLEX2 .

Q. What mechanistic insights explain competing pathways during this compound synthesis?

  • Nitration Selectivity : The chloro group directs nitration to the ortho position via resonance stabilization. Computational DFT studies (B3LYP/6-31G*) can map electron density to predict regioselectivity.
  • Esterification Byproducts : Competing acid-catalyzed allyl alcohol dehydration (to form diallyl ether) can be minimized by using anhydrous conditions and molecular sieves .

Q. How do solvent polarity and temperature affect the compound’s stability in catalytic applications?

  • Stability Studies : Monitor degradation via HPLC under varying conditions:
    • Polar Solvents (DMF, DMSO) : Accelerate hydrolysis of the ester group at elevated temperatures (>60°C).
    • Nonpolar Solvents (Toluene) : Enhance thermal stability (up to 120°C).
      Data Table :
SolventTemp (°C)Half-life (h)
DMF6012
Toluene12048

Q. How can discrepancies in reported bioactivity data for nitroaromatic derivatives be addressed?

  • Controlled Assays : Standardize test conditions (e.g., cell lines, exposure times) to isolate compound-specific effects.
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro-reduced amines) that may contribute to observed toxicity .

Methodological Guidance

Q. What strategies optimize crystallization for structural analysis?

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.
  • Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF₄]) to improve crystal morphology .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

  • DFT Calculations : Simulate transition states for reactions like nucleophilic aromatic substitution (e.g., replacing Cl with amines).
  • Software : Gaussian 09 at the B3LYP/6-31G(d) level to model electronic properties and reaction barriers .

Q. What analytical workflows validate purity in complex mixtures containing this compound?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crude reaction mixtures.
  • HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to separate nitro/chloro isomers with UV detection at 254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.